molecular formula C8H10F2N2O2 B12221247 Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetate

Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetate

Cat. No.: B12221247
M. Wt: 204.17 g/mol
InChI Key: GGSKEVFXYMZHEU-UHFFFAOYSA-N
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Description

Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetate is a chemical compound with the molecular formula C8H10F2N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetate typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetate involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

methyl 2-[2-(2,2-difluoroethyl)pyrazol-3-yl]acetate

InChI

InChI=1S/C8H10F2N2O2/c1-14-8(13)4-6-2-3-11-12(6)5-7(9)10/h2-3,7H,4-5H2,1H3

InChI Key

GGSKEVFXYMZHEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=NN1CC(F)F

Origin of Product

United States

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